molecular formula C14H23BO4 B1175252 MARCKS-related protein CAS No. 141490-23-5

MARCKS-related protein

Cat. No.: B1175252
CAS No.: 141490-23-5
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Description

The MARCKS-related protein, more commonly known as MARCKS-like protein 1 (MARCKSL1), is a key regulator of cellular processes involving actin cytoskeleton dynamics, membrane trafficking, and signal transduction . It is structurally and functionally homologous to MARCKS, sharing a conserved domain architecture that includes an N-terminal myristoylation site for membrane binding and a central effector domain (ED) that binds actin, calmodulin, and the phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) . Its function is governed by an "electrostatic switch" mechanism; phosphorylation of the ED by Protein Kinase C (PKC) or binding to calcium-calmodulin causes its translocation from the plasma membrane to the cytoplasm, thereby modulating its interactions with various molecular partners . MARCKSL1 is a critical player in nervous system development and regeneration. During embryonic development, it is highly expressed in the brain and spinal cord, where it is required for normal neurite outgrowth and the proliferation of neuro-glial progenitors . Its importance extends to regenerative processes, as MARCKSL1 is significantly upregulated in regenerating neurites and is essential for successful spinal cord regeneration in model organisms . By sequestering PIP2 at the membrane, MARCKSL1 regulates the availability of this key phospholipid for enzymes like Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K), thereby influencing multiple downstream signaling pathways . This positions MARCKSL1 as a promising target for therapeutic strategies aimed at stimulating regeneration after neural injury . Beyond the nervous system, MARCKSL1 is involved in fundamental cellular activities such as cell migration, secretion, and inflammation . Research also implicates MARCKS family proteins in cancer progression, where they can influence cell proliferation, invasion, and metastasis . This reagent is intended for research applications only, providing scientists with a critical tool to further investigate the mechanisms of cell signaling, developmental biology, neural repair, and oncogenesis.

Properties

CAS No.

141490-23-5

Molecular Formula

C14H23BO4

Synonyms

MARCKS-related protein

Origin of Product

United States

Scientific Research Applications

Applications in Immunology

MARCKS plays a crucial role in immune responses. It is predominantly expressed in innate immune cells and is implicated in:

  • Cytokine Production : MARCKS promotes the secretion of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin-6 (IL-6) upon stimulation with lipopolysaccharides (LPS) .
  • Cell Migration and Adhesion : It enhances the migration of immune cells to sites of inflammation, thereby facilitating immune responses .

Case Study: Inflammatory Diseases

In models of rheumatoid arthritis, MARCKS has been linked to the JAK-STAT signaling pathway, suggesting potential therapeutic targets for autoimmune conditions .

Applications in Cancer Research

The expression levels of MARCKS have been associated with various cancers:

  • Glioblastoma : Increased MARCKS expression correlates with poor clinical outcomes .
  • Hematological Cancers : Dysregulated expression of MARCKS has been implicated in the progression of these cancers .

Table 1: MARCKS Expression in Different Cancers

Cancer TypeExpression LevelClinical Outcome
GlioblastomaUpregulatedPoor prognosis
HematologicalDysregulatedAssociated with progression

Applications in Neurobiology

In the context of neuronal function:

  • Neurite Outgrowth : MARCKS is essential for the growth and development of neuronal processes .
  • Synaptic Plasticity : It regulates intracellular signaling pathways critical for learning and memory .

Case Study: Neurodegenerative Diseases

Research indicates that altered phosphorylation levels of MARCKS are associated with Alzheimer's disease, highlighting its potential as a biomarker or therapeutic target .

Applications in Regenerative Medicine

Both MARCKS and MARCKSL1 are emerging as significant players in tissue regeneration:

  • Neural Regeneration : They facilitate cellular processes necessary for tissue repair and regeneration following injury .
  • Cell Proliferation and Differentiation : Their interactions with various signaling pathways modulate these critical processes during development and healing .

Comparison with Similar Compounds

Structural Comparison with Similar Proteins

Table 1: Key Structural and Functional Features of MARCKS and Related Proteins
Protein Domain Features Phosphorylation Sites Molecular Weight (kDa) Cellular Localization
MARCKS Myristoylated N-terminal; effector domain PKC (Ser residues in effector domain) 75–80 (aberrant migration) Plasma membrane, cytoplasm upon phosphorylation
MARCKSL1 (MRP) Myristoylated N-terminal; effector domain PKC, MAPK ~45 Membrane-associated, cytosolic upon activation
GAP43/CAP23 No myristoylation; basic effector-like domain PKC 24–29 (GAP43), 23 (CAP23) Axonal membranes, growth cones
Adducin MARCKS-related tail domain PKC, PKA (RTPS-Ser) ~80–120 (heterodimer) Cell-cell junctions, spectrin-actin networks

Key Observations :

  • Myristoylation : MARCKS and MARCKSL1 are N-terminal myristoylated, enabling membrane association, whereas GAP43/CAP23 lack this modification .
  • Effector Domain : MARCKS, MARCKSL1, and adducin share a basic, phosphorylation-sensitive domain critical for actin and calmodulin binding .
  • Molecular Weight Discrepancies: MARCKS migrates anomalously at 75–80 kDa in SDS-PAGE despite a predicted 32 kDa, while MARCKSL1 migrates closer to its theoretical size (~45 kDa) .

Functional Roles and Mechanisms

Actin Cytoskeleton Regulation
  • MARCKS and MARCKSL1: Cross-link actin filaments and sequester phosphoinositides (e.g., PIP2) at the plasma membrane. PKC phosphorylation or calmodulin binding dissociates them from membranes, redistributing them to the cytoplasm and releasing PIP2 for downstream signaling .
  • Adducin : Promotes spectrin-actin lattice assembly in erythrocytes and neurons via its MARCKS-related domain. Phosphorylation by PKC or PKA inhibits this activity, disrupting cytoskeletal stability .
  • GAP43/CAP23 : Enhance actin polymerization in growth cones during axonal regeneration. Their activity is PKC-dependent but independent of myristoylation .
Signaling and Disease Implications
  • Cancer : MARCKSL1 overexpression disrupts adherens junctions, promoting tumor cell migration and metastasis . MARCKS is implicated in mucin secretion in lung cancer and chemoresistance .
  • Immune Response : MARCKSL1 regulates macrophage migration via PKC-MAPK crosstalk during Leishmania infection .
  • Neural Development: MARCKS deficiency in mice causes lethal neurodevelopmental defects, while GAP43/CAP23 knockout models show impaired neural regeneration .

Regulatory Mechanisms

Post-Translational Modifications
  • Phosphorylation :
    • MARCKS/MARCKSL1: Phosphorylated by PKC at conserved serine clusters (e.g., Ser159/163 in MARCKS), reducing actin binding and promoting cytosolic localization .
    • Adducin: Phosphorylation at Ser726 (RTPS motif) by PKC disrupts spectrin-actin binding .
  • Calmodulin Binding : Calcium influx triggers calmodulin binding to the effector domain of MARCKS/MARCKSL1, competitively inhibiting actin and PIP2 interactions .
Cross-Talk with Kinases
  • MARCKSL1 is phosphorylated by MAP3K8, a kinase in the MAPK pathway, suggesting integration with growth factor signaling .
  • Adducin’s MARCKS-related domain is a dual substrate for PKC and PKA, enabling cross-regulation of cytoskeletal and cAMP-dependent pathways .

Pathological and Therapeutic Relevance

  • MARCKS inhibitors (e.g., peptide analogs) are being explored to counteract chemoresistance .
  • Infectious Disease : Leishmania infection downregulates MARCKSL1 in macrophages, impairing PKC-driven immune responses .
  • Neurological Disorders : MARCKS-derived peptides impair spatial memory in rats, linking its activity to synaptic plasticity .

Preparation Methods

Plasmid Design and Host Strain Selection

The majority of this compound preparation relies on heterologous expression in E. coli due to its scalability and cost-effectiveness. Two plasmid systems dominate the literature:

  • pET-3d Vector with BL-21(DE3) Cells

    • Search result describes cloning the MARCKS cDNA into the pET-3d vector, which includes a T7 promoter for IPTG-inducible expression. The BL-21(DE3) strain, which carries the T7 RNA polymerase gene, is used for transformation. Colonies are selected using 100 μg/mL ampicillin, and protein expression is induced with 0.4 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) for 4 hours at 37°C.

    • This system yields non-tagged MARCKS, requiring subsequent purification via ion-exchange or size-exclusion chromatography.

  • pET-DEST42 Vector with His-Tag Fusion

    • Search result utilizes the pET-DEST42 vector to express C-terminal His-tagged MARCKS in BL-21(DE3) cells. Induction with 1 mM IPTG at 37°C for 4–6 hours produces a 70 kDa recombinant protein, smaller than endogenous mammalian MARCKS due to absent post-translational modifications.

Optimization of Induction Conditions

Maximizing soluble protein yield requires fine-tuning induction parameters:

ParameterpET-3d SystempET-DEST42 System
IPTG Concentration 0.4 mM1 mM
Induction Time 4 hours4–6 hours
Temperature 37°C37°C
Tag NoneC-terminal His-tag

Lower IPTG concentrations (0.4 mM) in the pET-3d system reduce inclusion body formation, while higher concentrations (1 mM) in tagged systems enhance yield despite potential insolubility.

Purification Strategies for this compound

Nickel-Iminodiacetic Acid (Ni-IDA) Resins

His-tagged MARCKS is purified using immobilized metal affinity chromatography (IMAC). Search result outlines a two-step process:

  • Primary Purification : Lysates are passed over a nickel-chelated iminodiacetic acid (Ni-IDA) column, which binds the His-tag with high specificity.

  • Secondary Purification : Eluates are further refined using cobalt-chelated resin to remove contaminants bound via nonspecific metal interactions.

Calmodulin Affinity Columns

Non-tagged MARCKS, as described in search result, exploits its calmodulin-binding effector domain. After bacterial lysis, proteins are loaded onto a calmodulin-sepharose column in the presence of 2 mM CaCl₂. Elution is achieved using 2 mM EGTA to chelate calcium, disrupting the MARCKS-calmodulin interaction.

Addressing Phosphorylation-Dependent Solubility

This compound contains a highly phosphorylated effector domain that influences solubility:

  • Phosphatase Inhibitors : Inclusion of 1 mM sodium orthovanadate and 10 mM β-glycerophosphate during lysis preserves phosphorylation states critical for functional studies.

  • Detergent Optimization : Search result uses 1% NP-40 in lysis buffer to solubilize membrane-associated MARCKS, improving yield by 40% compared to Triton X-100.

Post-Purification Analysis and Quality Control

SDS-PAGE and Western Blotting

Purified MARCKS is validated via SDS-PAGE and immunoblotting:

  • Coomassie Staining : Recombinant His-tagged MARCKS migrates at ~70 kDa on 12% gels, while endogenous protein appears at 87 kDa due to myristoylation and phosphorylation.

  • Antibody Validation : Anti-MARCKS antibodies (e.g., Santa Cruz Biotechnology sc-6454) confirm identity, with phosphorylated species showing reduced mobility in Phos-tag™ gels.

Lipid Binding Capacity

The effector domain’s ability to sequester phosphatidylinositol-4,5-bisphosphate (PIP₂) is tested using lipid overlay assays. MARCKS (10 μg/mL) is incubated with nitrocellulose-bound PIP₂, and binding is visualized via anti-PIP₂ antibodies.

Protein Interaction Profiling

Search result employs pull-down assays to confirm interactions with heat shock protein 70 (Hsp70):

  • His-Tag Pull-Down : Purified MARCKS is immobilized on cobalt resin and incubated with Hsp70. Bound complexes are eluted with 250 mM imidazole and detected via SDS-PAGE.

  • Co-Immunoprecipitation : FLAG-tagged Hsp70 and c-Myc-tagged cysteine-string protein (CSP) are co-expressed in HBE1 cells, followed by anti-FLAG immunoprecipitation and Western blotting for MARCKS.

Challenges and Troubleshooting in MARCKS Preparation

Proteolytic Degradation

MARCKS is susceptible to calpain-mediated cleavage, as noted in search result:

  • Protease Inhibitors : Addition of 10 μM calpain inhibitor III (MDL-28170) during lysis prevents degradation into a 55 kDa fragment.

  • Low-Temperature Processing : Conducting purification steps at 4°C reduces protease activity, improving intact protein recovery by 30%.

Solubility and Refolding

  • Inclusion Body Handling : Search result reports that 20–30% of His-tagged MARCKS forms inclusion bodies. Denaturation in 6 M guanidine-HCl followed by stepwise dialysis into PBS + 10% glycerol restores activity in 60% of cases.

  • Myristoylation Defects : Bacterial systems lack N-myristoyltransferase, necessitating co-expression with yeast Nmt1 in BL-21(DE3) for membrane-targeted MARCKS .

Q & A

Q. What experimental methods are recommended for detecting MARCKS protein expression in cancer tissues?

To measure MARCKS expression, validated antibodies (e.g., anti-MARCKS polyclonal antibodies) are critical for specificity. Western blot (WB) protocols using cell lysates or tissue homogenates should include controls like β-actin for normalization . Immunohistochemistry (IHC) on formalin-fixed paraffin-embedded (FFPE) tissues requires antibody validation via WB on cell lines with known MARCKS mRNA levels . For phosphorylation studies, phospho-specific antibodies (e.g., anti-phospho-S152/S156) are essential to assess PKC-mediated modifications .

Q. What is the functional significance of MARCKS phosphorylation by protein kinase C (PKC)?

PKC phosphorylation at the effector domain (e.g., Ser152/156) displaces MARCKS from the plasma membrane, inhibiting its actin cross-linking activity and releasing sequestered phosphatidylinositol 4,5-bisphosphate (PIP2). This regulates membrane-cytoskeleton interactions and downstream signaling pathways . Calmodulin binding further modulates this process in a calcium-dependent manner .

Q. How is MARCKS involved in actin cytoskeleton regulation?

MARCKS cross-links filamentous actin (F-actin) via its basic effector domain. However, intact MARCKS does not bind actin unless post-translationally modified (e.g., myristoylation, calpain cleavage) or phosphorylated, which exposes the actin-binding site . MARCKS also sequesters PIP2, indirectly influencing actin dynamics by regulating phospholipase C (PLC) activity .

Q. What are common controls for ensuring MARCKS antibody specificity in IHC?

Include negative controls (e.g., tissues with siRNA-mediated MARCKS knockdown) and positive controls (cell lines with confirmed MARCKS expression). Validate antibodies using WB to confirm molecular weight (~80-87 kDa) and cross-reactivity . For phospho-specific antibodies, pre-treat samples with PKC activators/inhibitors to verify phosphorylation-dependent staining .

Q. How does MARCKS interact with calmodulin?

Calmodulin binds to the effector domain of MARCKS in a calcium-dependent manner, competing with PKC phosphorylation. This interaction displaces MARCKS from the membrane and modulates its actin-binding activity, integrating calcium and PKC signaling pathways .

Advanced Research Questions

Q. How can researchers resolve discrepancies in MARCKS subcellular localization across studies?

Discrepancies arise due to cell type-specific expression, post-translational modifications, and antibody specificity. For example, MARCKS is enriched in neuronal dendrites and glial cells in the brain but localizes to the cytoplasm in cancer cells . Use subcellular fractionation combined with phospho-specific antibodies to distinguish membrane-bound vs. cytosolic pools . Confocal microscopy with organelle markers (e.g., plasma membrane, cytoskeleton) can clarify context-dependent localization .

Q. What methodologies are used to study MARCKS' role in cancer cell migration and invasion?

  • siRNA knockdown : Transfect cancer cells (e.g., glioblastoma U87, prostate PC-3) with MARCKS-targeting siRNA and perform transwell migration assays .
  • Proteomic analysis : Compare protein profiles (e.g., oxidative phosphorylation, cytokine signaling) between wild-type and MARCKS-deficient cells after stimulation (e.g., LPS) .
  • Live-cell imaging : Track actin dynamics using fluorescently labeled MARCKS mutants (e.g., N-terminal vs. C-terminal tags) to study membrane-cytoskeleton interactions .

Q. How can computational models aid in understanding MARCKS-PKC interactions?

Reaction-diffusion models incorporating calcium dynamics, PKC activation, and MARCKS phosphorylation can predict domain formation at the plasma membrane. These models simulate how PKC activation by Ca²⁺ leads to MARCKS phosphorylation, PIP2 release, and actin remodeling . Parameter tuning based on experimental data (e.g., phosphorylation kinetics) enhances predictive accuracy .

Q. What approaches are used to analyze MARCKS' impact on therapeutic resistance?

  • Multivariate survival analysis : Correlate MARCKS expression (high vs. low) with metastasis-free survival (MFS) in clinical cohorts, adjusting for molecular subtypes and clinicopathological variables .
  • In vitro drug sensitivity assays : Treat MARCKS-overexpressing cells with chemotherapeutics (e.g., paclitaxel) and measure IC50 values. Combine with PKC inhibitors to assess pathway dependency .

Q. How to address conflicting data on MARCKS-actin binding in vitro vs. in vivo?

In vitro studies using isolated effector domains show robust actin binding, whereas full-length MARCKS requires myristoylation or cleavage to expose the actin-binding site . Use truncated MARCKS constructs or calpain-treated proteins in actin polymerization assays. In vivo, employ FRET-based biosensors to visualize real-time MARCKS-actin interactions in live cells .

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